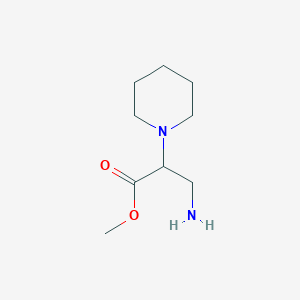

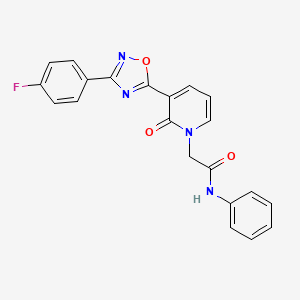

![molecular formula C14H17N3O3 B2916517 N-((5-(hydroxymethyl)furan-2-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034584-24-0](/img/structure/B2916517.png)

N-((5-(hydroxymethyl)furan-2-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “N-((5-(hydroxymethyl)furan-2-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The molecule also contains a hydroxymethyl group attached to the furan ring, and a tetrahydro-1H-benzo[d]imidazole-5-carboxamide group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, N-substituted 5-(hydroxymethyl)-2-furfurylamines, which are important organic compounds due to their recognized pharmaceutical activity, can be prepared via reductive amination of furfurals isolated from biomass . The starting compounds were 5-hydroxymethylfurfural (HMF) and aniline and its derivatives . The reaction was conducted in refluxing C6H6 with a Dean–Stark trap followed by NaBH4 reduction to form the 5-HMF amination products .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the conversion of HMF to BMIF underwent the fast amination of HMF to 5-(methyl-iminomethyl)furfuryl alcohol (MIFA), the subsequent rate-limiting oxidation of MIFA to 5-(methyl-iminomethyl)furfural (MIFF) and the final fast amination of MIFF to BMIF .Physical And Chemical Properties Analysis

The physical and chemical properties of a related compound, 5-Hydroxymethylfurfural, include a low melting point, high solubility in both water and organic solvents, and a buttery, caramel odor . Its chemical formula is C6H6O3 and it has a molar mass of 126.111 g·mol −1 .Wissenschaftliche Forschungsanwendungen

Antiprotozoal Agents

Research on novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines, closely related to the core structure of N-((5-(hydroxymethyl)furan-2-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide, demonstrated strong DNA affinities and significant in vitro and in vivo activities against protozoal pathogens such as T. b. rhodesiense and P. falciparum. These compounds exhibit promising antiprotozoal properties, highlighting their potential for further development into therapeutic agents (Ismail et al., 2004).

Antihypertensive Research

In the development of nonpeptide angiotensin II receptor antagonists, a series of N-(biphenylylmethyl)imidazoles, which include structurally similar entities to the compound , showed potent antihypertensive effects upon oral administration. This research underscores the potential of such compounds in treating hypertension and related cardiovascular diseases (Carini et al., 1991).

Corrosion Inhibition

A study on amino acid compounds, specifically derivatives of benzimidazole and furan, demonstrated their effectiveness as eco-friendly corrosion inhibitors for steel in acidic solutions. This illustrates an industrial application of such compounds in protecting metal surfaces from corrosion, potentially extending their lifespan and reducing maintenance costs (Yadav et al., 2015).

Antitumor Agents

The synthesis of imidazotetrazines, which share a similar heterocyclic framework with the compound of interest, has been explored for their antitumor properties. These studies highlight the potential of such compounds in oncology, particularly in the development of new chemotherapeutic agents with novel mechanisms of action (Stevens et al., 1984).

Zukünftige Richtungen

The future directions for research on “N-((5-(hydroxymethyl)furan-2-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. For instance, the development of effective synthetic schemes for new N-substituted furfurylamines is very timely . Additionally, the conversion of HMF to BMIF and other similar reactions could be further optimized .

Wirkmechanismus

Target of Action

It is known that n-substituted 5-(hydroxymethyl)-2-furfurylamines, a class of compounds to which this molecule belongs, have recognized pharmaceutical activity . The specific targets would depend on the exact biological or pharmacological context in which the compound is used.

Mode of Action

It is known that furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics . The specific interactions with its targets and the resulting changes would be dependent on the exact biological context and the specific targets involved.

Biochemical Pathways

Furan-containing compounds are known to interact with a variety of biochemical pathways due to their diverse biological and pharmacological properties . The downstream effects would depend on the specific pathways and biological context involved.

Result of Action

It is known that furan-containing compounds can have diverse effects at the molecular and cellular level due to their wide range of biological and pharmacological properties .

Eigenschaften

IUPAC Name |

N-[[5-(hydroxymethyl)furan-2-yl]methyl]-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3/c18-7-11-3-2-10(20-11)6-15-14(19)9-1-4-12-13(5-9)17-8-16-12/h2-3,8-9,18H,1,4-7H2,(H,15,19)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHPGPUMFCHOBFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1C(=O)NCC3=CC=C(O3)CO)NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

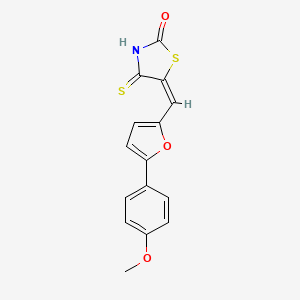

![N-[1-(benzenesulfonyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]furan-2-carboxamide](/img/structure/B2916434.png)

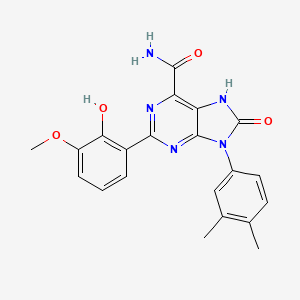

![N-mesityl-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2916435.png)

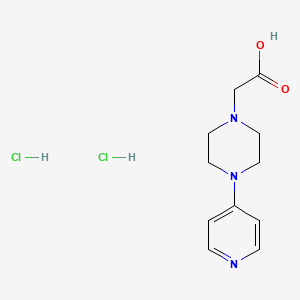

![4'-Methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride](/img/structure/B2916436.png)

![(3S)-3-bromo-7-(bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2916440.png)

![6-(2,5-Dimethylphenyl)-4,7,8-trimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2916443.png)

![1-[(4-Bromo-1-methyl-1H-pyrazol-5-YL)carbonyl]piperazine](/img/structure/B2916444.png)

![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2916454.png)